2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-methylpropan-1-ol
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Overview
Description
2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-methylpropan-1-ol is a complex organic compound that features a carbazole moiety. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transporting abilities . This compound is of interest in various fields, including organic electronics and materials science, due to its unique structural and functional properties.
Preparation Methods
The synthesis of 2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-methylpropan-1-ol typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as triethylamine and methacryloyl chloride . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbazole moiety, using reagents like sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of advanced materials, including polymers and organic semiconductors.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which 2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-methylpropan-1-ol exerts its effects is primarily through its interaction with molecular targets such as proteins and enzymes. The carbazole moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can modulate the activity of certain enzymes by binding to their active sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other carbazole derivatives such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene and poly(2,7-carbazole). Compared to these compounds, 2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-methylpropan-1-ol offers unique properties such as enhanced solubility and specific functional group reactivity . These characteristics make it particularly suitable for applications in organic electronics and materials science.
Properties
Molecular Formula |
C19H24N2O2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[(3-carbazol-9-yl-2-hydroxypropyl)amino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C19H24N2O2/c1-19(2,13-22)20-11-14(23)12-21-17-9-5-3-7-15(17)16-8-4-6-10-18(16)21/h3-10,14,20,22-23H,11-13H2,1-2H3 |
InChI Key |
MDFIURJBFJDUJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Origin of Product |
United States |
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